CFTR Inhibitor -

CFTR Inhibitor

Catalog Number: EVT-15269879
CAS Number:
Molecular Formula: C26H21N4O3+
Molecular Weight: 437.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CFTR inhibitors can be classified into two main categories based on their mechanism of action: blockers and gating inhibitors. Blockers obstruct the ion-conducting pathway, while gating inhibitors modulate the opening and closing of the CFTR channel. Notable examples include glycine hydrazides, thiazolidinones, and quinoxalinediones, which have been identified through high-throughput screening methods . These compounds have diverse chemical structures and mechanisms of action, making them valuable tools for studying CFTR function and its role in various diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of CFTR inhibitors involves various chemical reactions tailored to produce specific structural analogs. For instance, the synthesis of GlyH-101, a glycine hydrazide derivative, begins with the reaction of 2-naphthalenamine with ethyl iodoacetate, followed by hydrazine hydrate treatment and subsequent reactions with 2,4-dihydroxy-3,5-dibromobenzaldehyde .

Another prominent example is CFTR Inhibitor-172, synthesized through a multi-step process involving carbon disulfide to create a dithiocarbamate intermediate, which is then cyclized to form the thiazolidinone structure. This compound has demonstrated potent inhibitory activity against CFTR with an IC50 value ranging from 0.2 to 4 μM depending on the cell type .

Molecular Structure Analysis

Structure and Data

The molecular structure of CFTR inhibitors varies significantly among different classes. For instance, CFTR Inhibitor-172 has a complex structure characterized by multiple rings with specific substituents that enhance its inhibitory potency. Its chemical formula is C18H10F3NO3S2C_{18}H_{10}F_{3}NO_{3}S_{2}, indicating the presence of fluorine and sulfur atoms that contribute to its unique properties .

The three-dimensional configuration of these compounds is crucial for understanding their interaction with the CFTR protein. Structural studies using techniques such as cryo-electron microscopy have revealed binding sites and conformational changes induced by inhibitor binding .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing CFTR inhibitors often include condensation reactions, cyclizations, and modifications to enhance solubility and potency. For example, the thiazolidinone scaffold in CFTR Inhibitor-172 is formed through a cyclization reaction involving a dithiocarbamate intermediate .

In addition, structure-activity relationship studies have been conducted to explore how variations in substituents affect inhibitory activity. Modifications at various positions on the thiazolidinone ring have been systematically analyzed to identify optimal configurations for enhanced efficacy .

Mechanism of Action

Process and Data

CFTR inhibitors exert their effects primarily by binding to specific sites on the CFTR protein, leading to inhibition of chloride ion transport. For instance, GlyH-101 acts as a pore-occluding inhibitor, rapidly blocking ion flow upon administration. Studies indicate that approximately 50% of its inhibitory effect occurs within one second of application, with complete reversibility upon washout .

CFTR Inhibitor-172 works by inducing conformational changes that obstruct the pore through allosteric modulation. Binding studies suggest that it interacts with residues at critical locations within the transmembrane domains of the CFTR protein .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CFTR inhibitors exhibit diverse physical and chemical properties that influence their biological activity. For example:

  • Solubility: Many inhibitors have low aqueous solubility (e.g., <20 μM), which can limit their effectiveness in vivo.
  • Stability: The stability of these compounds under physiological conditions is essential for their therapeutic potential.
  • Potency: Different inhibitors show varying potencies against CFTR depending on their structural features; for example, CFTR Inhibitor-172 has an IC50 ranging from 0.2 to 4 μM across different cell types .
Applications

Scientific Uses

CFTR inhibitors are primarily utilized in research settings to study the function of the cystic fibrosis transmembrane conductance regulator protein. They provide insights into ion transport mechanisms and are instrumental in investigating potential treatments for cystic fibrosis and related disorders. Additionally, these compounds are being explored for therapeutic applications in conditions characterized by excessive fluid secretion, such as cholera-induced diarrhea and polycystic kidney disease .

Introduction to CFTR Channel Dysregulation & Pharmacological Targeting

Role of CFTR in Epithelial Ion Homeostasis and Disease Pathogenesis

The cystic fibrosis transmembrane conductance regulator (CFTR) is a cAMP-regulated anion channel primarily localized at the apical membranes of epithelial cells in the airways, gastrointestinal tract, pancreas, and sweat glands. It facilitates the selective transport of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions, maintaining critical aspects of epithelial fluid homeostasis [1] [3] [9]. CFTR-dependent Cl⁻ secretion drives osmotic water movement into the lumen, hydrating secretions essential for mucociliary clearance in the lungs and fluidity of intestinal contents [1] [4]. Concurrently, HCO₃⁻ secretion regulates luminal pH, influencing mucus viscosity, antimicrobial peptide activity, and barrier function [1] [3].

Dysregulation of CFTR function underlies multiple diseases:

  • Loss-of-function pathologies: In cystic fibrosis (CF), mutations (e.g., ΔF508, Class II; G551D, Class III) reduce CFTR expression or activity. This disrupts Cl⁻/HCO₃⁻ secretion, causing dehydrated airway surface liquid (ASL), impaired mucociliary clearance, and recurrent infections [1] [3] [9]. Enhanced epithelial sodium channel (ENaC) activity further depletes ASL due to disrupted CFTR-ENaC coupling [2] [3].
  • Gain-of-function pathologies: Hyperactive CFTR drives secretory diarrheas. Enterotoxins (e.g., cholera toxin) elevate intracellular cAMP, inducing uncontrolled CFTR-mediated Cl⁻ secretion and massive fluid loss into the intestinal lumen [4] [7]. This overwhelms colonic reabsorption capacity, causing life-threatening dehydration [5] [9].

Table 1: Diseases Associated with CFTR Dysfunction

PathologyMechanism of CFTR DysregulationPrimary Epithelial Tissues Affected
Cystic FibrosisReduced expression/gating (Class II–IV mutations)Airways, Pancreas, Sweat Glands
Secretory DiarrheascAMP-mediated hyperactivationSmall Intestine, Colon
Chronic PancreatitisImpaired HCO₃⁻ secretionPancreatic Ducts

Rationale for CFTR Inhibition in Hyperactive Channelopathies

Pharmacological CFTR inhibition represents a pathogenetically targeted strategy for diseases involving CFTR hyperactivation. Secretory diarrheas are the primary indication, where inhibitors reduce fluid losses by directly blocking excessive Cl⁻ efflux [4] [7]. The therapeutic rationale includes:

  • Specificity for the underlying mechanism: Unlike oral rehydration therapy (ORT), which addresses dehydration but not secretion, CFTR inhibitors target the primary cause of fluid loss [5] [7].
  • Rapid onset: Inhibitors act directly on the channel protein, providing faster relief than antisecretory agents targeting upstream signaling (e.g., opioid receptor agonists) [4].
  • Adjunct to antimicrobial therapy: In bacterial diarrheas, inhibitors mitigate fluid loss while antibiotics eliminate pathogens [5] [7].

Key pharmacological agents include:

  • CFTRinh-172: A cell-permeable thiazolidinone that reversibly blocks CFTR Cl⁻ conductance (Ki ≈ 300 nM). It shows no activity against related transporters (e.g., MDR-1, ENaC) at concentrations ≤5 µM [5] [8].
  • GlyH-101: A triazolopyrimidine inhibitor that occludes the CFTR pore, abolishing Cl⁻ conductance. It reduces cholera toxin-induced fluid secretion in murine models by >80% [7] [8].
  • PPQ/BPO-27: A quinoxoline derivative identified via high-throughput screening (HTS) that blocks CFTR with IC50 ~100 nM [7].

Table 2: Pharmacological CFTR Inhibitors and Key Characteristics

CompoundChemical ClassMechanism of ActionPotency (IC50/Ki)Selectivity Notes
CFTRinh-1722-Thio-4-thiazolidinoneVoltage-independent pore block~300 nMDoes not inhibit ENaC, CaCC, or MDR1
GlyH-101TriazolopyrimidinePore occlusion, voltage-dependent~1 µMInhibits Orai1 Ca²⁺ channels
PPQ/BPO-27QuinoxolineAllosteric gating modulation~100 nMLimited off-target effects reported

Limitations and Challenges:

  • Off-target effects: GlyH-101 inhibits Orai1-mediated store-operated calcium entry (SOCE), while CFTRinh-172 suppresses αβγ-ENaC currents in heterologous systems [8].
  • Mutation-dependent efficacy: Inhibitor potency varies with CFTR mutation status (e.g., reduced efficacy in ΔF508-CFTR) [7].
  • Delivery optimization: Low solubility and rapid clearance necessitate formulation advances for oral or enteric-coated delivery in diarrheal diseases [5] [7].

Properties

Product Name

CFTR Inhibitor

IUPAC Name

12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,12,14-triaza-8-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione

Molecular Formula

C26H21N4O3+

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C26H20N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14H,1-3H3/p+1

InChI Key

RSBJYRGOYAIVBG-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=C(O1)C2=[NH+]C3=CC=CC=C3N4C2=C5C(=C4C6=CC=CC=C6)C(=O)N(C(=O)N5C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.